

"2-Azaspiro[4.5]decan-3-one" CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Azaspiro[4.5]decan-3-one

Cat. No.: B195782

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An In-depth Technical Guide to 2-Azaspiro[4.5]decan-3-one

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Abstract

This technical guide provides a comprehensive overview of **2-Azaspiro[4.5]decan-3-one**, a spirocyclic lactam of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, and synthesis. Furthermore, it delves into its analytical characterization, pharmacological activities, and potential therapeutic applications, with a particular focus on its neuroprotective effects. Detailed experimental protocols and data are presented to support researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

2-Azaspiro[4.5]decan-3-one, a bicyclic compound featuring a spiro linkage, is most commonly known in the pharmaceutical field as Gabapentin-lactam. It is a primary degradation product of the widely used anticonvulsant and analgesic drug, Gabapentin.

CAS Number: 64744-50-9[1]

Molecular Formula: C₉H₁₅NO[1]

Molecular Weight: 153.22 g/mol [2]

Synonyms:

- Gabapentin-lactam[3]
- 3,3-Pentamethylene-4-butyrolactam[1]
- Gabapentin Impurity A[4]
- 4,4-Pentamethylene-2-pyrrolidinone[3]

Molecular Structure

The molecular structure of **2-Azaspiro[4.5]decan-3-one** consists of a pyrrolidinone ring fused to a cyclohexane ring at a single carbon atom, forming the spiro center.

Identifier	Value
SMILES	<chem>O=C1CC2(CN1)CCCCC2</chem> [1]
InChI	InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)[1]
InChIKey	JAWPQJDOQPSNIQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Azaspiro[4.5]decan-3-one** is presented below.

Property	Value	Source
Appearance	White to off-white crystalline solid	--INVALID-LINK--
Melting Point	84-89 °C	--INVALID-LINK--
Boiling Point	181 °C at 13 mmHg	--INVALID-LINK--
Density	1.05 g/cm ³	--INVALID-LINK--
Solubility	Sparingly soluble in water	--INVALID-LINK--

Synthesis and Formation

2-Azaspiro[4.5]decan-3-one is primarily formed through the intramolecular cyclization of Gabapentin. This lactamization is a degradation pathway for Gabapentin and can be influenced by several factors, including pH, temperature, and mechanical stress. The reaction involves a nucleophilic attack of the amine group on the carboxylic acid moiety, leading to the formation of the five-membered lactam ring with the elimination of a water molecule.

Experimental Protocol for Synthesis

While often formed as a degradation product, **2-Azaspiro[4.5]decan-3-one** can be synthesized intentionally for use as a reference standard or for research purposes. The following protocol is a general method for the cyclization of Gabapentin.

Materials:

- Gabapentin
- Toluene
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle

- Rotary evaporator
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve Gabapentin in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the cyclization reaction.
- Cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **2-Azaspiro[4.5]decan-3-one** as a white solid.

Note: The specific reaction time and purification conditions may need to be optimized.

Analytical Characterization

Spectroscopic Data

A summary of the key spectroscopic data for the characterization of **2-Azaspiro[4.5]decan-3-one** is provided below.

Spectroscopic Technique	Key Data and Assignments
^1H NMR	δ (ppm): 3.24 (s, 2H, $-\text{CH}_2\text{-N}$), 2.28 (s, 2H, $-\text{CH}_2\text{-C=O}$), 1.70-1.25 (m, 10H, cyclohexane protons), NH proton signal is often broad and may exchange with D_2O . ^[5]
^{13}C NMR	Characteristic peaks for the carbonyl carbon (C=O), the spiro carbon, and the methylene carbons of the pyrrolidinone and cyclohexane rings are observed.
FTIR (KBr)	ν (cm^{-1}): ~ 3200 (N-H stretch), ~ 1680 (C=O stretch, amide), ~ 2930 and ~ 2850 (C-H stretch, aliphatic).
Mass Spectrometry (EI)	m/z (%): 153 (M^+), prominent fragments corresponding to the loss of CO, and fragmentation of the cyclohexane ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are commonly employed for the identification and quantification of **2-Azaspiro[4.5]decan-3-one**, particularly in the context of analyzing Gabapentin purity.

HPLC Method: A reversed-phase HPLC method is typically used with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

qNMR Method: A ^1H qNMR method has been developed for the quantification of **2-Azaspiro[4.5]decan-3-one** in Gabapentin.^[2] This technique offers the advantage of not requiring a reference standard of the analyte for quantification.

Pharmacology and Biological Activity

While initially considered an inactive impurity, research has revealed that **2-Azaspiro[4.5]decan-3-one** possesses significant biological activity.

Neuroprotective Effects

2-Azaspiro[4.5]decan-3-one has demonstrated neuroprotective properties in various preclinical models. It has been shown to reduce protein aggregates and improve motor performance in a transgenic mouse model of Huntington's disease. Furthermore, it exhibits neuroprotective effects in models of acute retinal ischemia.

Mechanism of Action

The primary mechanism of action for the neuroprotective effects of **2-Azaspiro[4.5]decan-3-one** is believed to be its function as an opener of mitochondrial ATP-sensitive potassium (K-ATP) channels. This activity helps in maintaining cellular homeostasis under conditions of metabolic stress, such as hypoxia, by reducing the release of the excitotoxic neurotransmitter glutamate.

Other Biological Activities

Studies have also indicated that **2-Azaspiro[4.5]decan-3-one** can stimulate the proliferation of mesenchymal stem cells, suggesting its potential in tissue engineering applications.

Applications in Drug Development

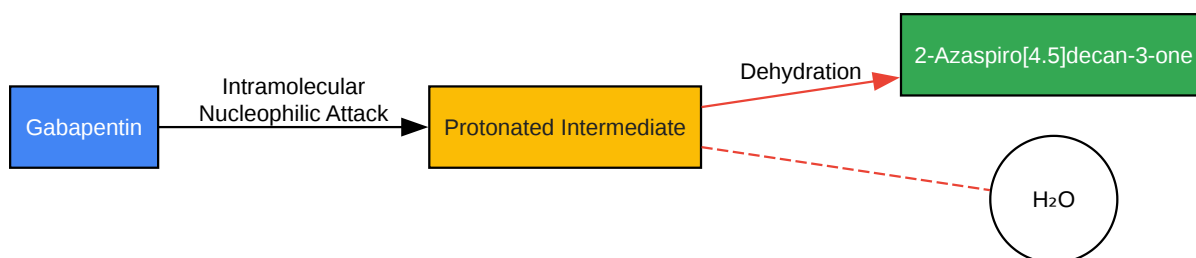
The demonstrated neuroprotective properties of **2-Azaspiro[4.5]decan-3-one** make it an interesting lead compound for the development of novel therapeutics for neurodegenerative diseases and conditions involving excitotoxicity. Its ability to modulate K-ATP channels presents a clear target for further drug design and optimization.

Visualizations

Molecular Structure

Caption: 2D structure of **2-Azaspiro[4.5]decan-3-one**.

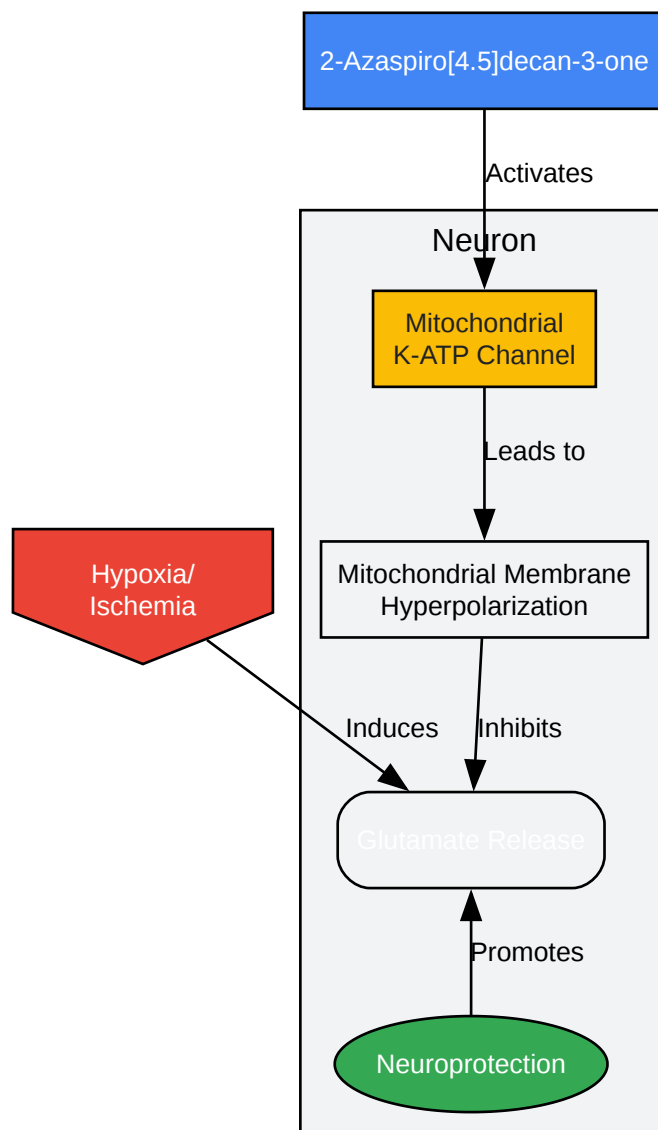
Synthesis Workflow



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Caption: Simplified workflow for the synthesis of **2-Azaspiro[4.5]decan-3-one**.

Proposed Neuroprotective Signaling Pathway



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Caption: Proposed signaling pathway for the neuroprotective effects of **2-Azaspiro[4.5]decan-3-one**.

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References

- 1. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases [mdpi.com]
- 2. Gabapentin impurity compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. Gabapentin-Lactam: A Novel Neuroprotective Agent | Eccles Health Sciences Library | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 4. Gabapentin-lactam (8-aza-spiro[5,4]decan-9-on; GBP-L) inhibits oxygen glucose deprivation-induced [3H]glutamate release and is a neuroprotective agent in a model of acute retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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